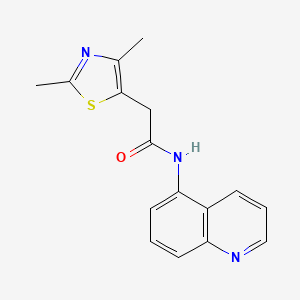

2-(2,4-dimethylthiazol-5-yl)-N-(quinolin-5-yl)acetamide

Description

Properties

IUPAC Name |

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-quinolin-5-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-10-15(21-11(2)18-10)9-16(20)19-14-7-3-6-13-12(14)5-4-8-17-13/h3-8H,9H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETFYPZCRMPYSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CC(=O)NC2=CC=CC3=C2C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylthiazol-5-yl)-N-(quinolin-5-yl)acetamide typically involves the following steps:

-

Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 2,4-dimethylthiazole is prepared by reacting 2,4-dimethyl-3-oxobutanenitrile with thiourea under acidic conditions.

-

Quinoline Derivative Preparation: : The quinoline moiety is synthesized separately, often starting from aniline derivatives through the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

-

Coupling Reaction: : The final step involves coupling the thiazole and quinoline derivatives. This is achieved by reacting 2,4-dimethylthiazole with quinoline-5-carboxylic acid chloride in the presence of a base such as triethylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and quality control.

Chemical Reactions Analysis

Thiazole Ring Cyclization

-

Key Steps :

-

Example : Synthesis of 2-amino-4-alkylthiazoles via α-halogenation and thiourea cyclization .

Amide Bond Formation

-

Mechanism :

-

Optimization : Solvent choice (e.g., dichloromethane, THF) and reaction temperature influence yield .

Biological Evaluations

While direct data for this compound is unavailable, related thiazole-quinoline hybrids show:

-

Anticancer Activity : Thiazole derivatives often exhibit antiproliferative effects via tubulin binding or hedgehog pathway inhibition .

-

Antimicrobial Properties : Thiazoles with heterocyclic substitutions (e.g., quinoline) may inhibit bacterial/fungal enzymes .

Table 2: Biological Activities of Related Compounds

| Compound Class | Activity | IC₅₀ (μM) | Source |

|---|---|---|---|

| Thiazole Derivatives | Anticancer (tubulin) | 2–12 | |

| Quinoline Hybrids | Antimicrobial | N/A |

Scientific Research Applications

Antimicrobial Applications

The thiazole and quinoline moieties in this compound are known for their antimicrobial properties. Research indicates that derivatives of thiazole exhibit significant antibacterial activity against various strains of bacteria.

- Mechanism of Action : The compound likely disrupts bacterial cell wall synthesis or inhibits essential metabolic pathways, leading to bacterial cell death.

- Case Studies :

- A study demonstrated that thiazole derivatives showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to standard antibiotics like chloramphenicol .

- Another investigation reported that quinoline derivatives exhibited activity against multidrug-resistant strains of bacteria, indicating the potential for developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of 2-(2,4-dimethylthiazol-5-yl)-N-(quinolin-5-yl)acetamide has been explored through various in vitro studies.

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and inhibition of proliferative signaling pathways.

- Case Studies :

- In vitro studies on human cancer cell lines (e.g., HeLa and A2780) showed that the compound significantly reduced cell viability at concentrations as low as 10 µM, suggesting strong antitumor properties .

- A specific study highlighted its effectiveness in reducing markers of inflammation associated with cancer progression, indicating a dual role in both inhibiting tumor growth and modulating inflammatory responses .

Summary of Research Findings

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylthiazol-5-yl)-N-(quinolin-5-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Acetamide Derivatives

Pharmacological Activity Trends

- Antimicrobial Activity: Compounds with electron-withdrawing groups (e.g., bromine in 9c) or sulfonamide linkages (e.g., 47) show enhanced antimicrobial potency . The target compound’s dimethylthiazole may improve membrane penetration, but its quinoline moiety could shift activity toward eukaryotic targets (e.g., antimalarial or anticancer).

Anti-inflammatory Activity :

- Anticancer Potential: Quinoline-containing compounds often intercalate DNA or inhibit topoisomerases. For example, compound 533 () is a synthetic auxin analog with herbicidal activity but shares structural motifs with anticancer agents .

Physicochemical Properties

- Lipophilicity: The dimethylthiazole in the target compound increases logP compared to unsubstituted thiazoles (e.g., compound 4f in : logP ~2.1). Quinoline’s aromaticity may reduce solubility, necessitating formulation adjustments.

Thermal Stability :

- Melting points for analogous acetamides range widely (e.g., 206–208°C for compound 4f vs. 230–232°C for compound 4a in ), influenced by crystallinity and hydrogen bonding .

Biological Activity

2-(2,4-dimethylthiazol-5-yl)-N-(quinolin-5-yl)acetamide is a synthetic compound that combines a thiazole and quinoline moiety, which are known for their diverse biological activities. This article explores the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and comparative efficacy against various biological targets.

Chemical Structure and Synthesis

The compound features a thiazole ring substituted at the 5-position with a quinoline moiety. The synthesis typically involves the cyclization of appropriate precursors under controlled conditions, allowing for the attachment of functional groups that enhance biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds with thiazole and quinoline structures exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar scaffolds can induce apoptosis in cancer cells, particularly in lung cancer cell lines like A549. The mechanism often involves the activation of caspases and inhibition of DNA synthesis, leading to cell cycle arrest and apoptosis .

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 | TBD | Apoptosis induction |

| Compound X | A549 | TBD | Caspase activation |

| Compound Y | C6 (glioma) | TBD | DNA synthesis inhibition |

2. Antioxidant Activity

Thiazole derivatives are noted for their antioxidant capabilities, which can mitigate oxidative stress in cells. The compound's structure allows it to scavenge free radicals effectively, contributing to cellular protection against oxidative damage .

Table 2: Antioxidant Activity Evaluation

| Test Method | Compound | Result |

|---|---|---|

| DPPH Assay | This compound | High scavenging activity |

| ABTS Assay | Compound Z | Moderate scavenging activity |

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For example, thiazole derivatives have shown promise in inhibiting NADPH oxidase, which plays a role in inflammation and cancer progression .

The mechanisms through which this compound exerts its biological effects include:

- Receptor Interaction : Binding to specific receptors or enzymes alters their activity.

- Cell Signaling Modulation : Influencing pathways that lead to cell survival or death.

- Oxidative Stress Reduction : Scavenging free radicals and enhancing cellular defenses.

Case Studies

Recent studies have focused on the anticancer effects of related thiazole compounds. For instance, one study highlighted that derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for 2-(2,4-dimethylthiazol-5-yl)-N-(quinolin-5-yl)acetamide, and how can reaction yields be improved?

Methodological Answer: The compound’s synthesis typically involves multi-step protocols, including condensation reactions between thiazole and quinoline precursors. For example, thiazole derivatives are often functionalized via nucleophilic substitution or amide coupling (e.g., using EDC/HOBt). To optimize yields, reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (controlled via reflux or microwave-assisted synthesis), and stoichiometric ratios should be systematically tested. Parallel purification methods (e.g., column chromatography vs. recrystallization) can also impact purity .

Q. How can structural characterization of this compound be validated to ensure synthetic accuracy?

Methodological Answer: Combine spectroscopic techniques:

- NMR : Analyze and spectra to confirm proton environments (e.g., methyl groups on thiazole at δ ~2.5 ppm) and carbonyl resonance (amide C=O at δ ~170 ppm) .

- X-ray crystallography : Resolve crystal structures to verify spatial arrangement, particularly for stereochemical ambiguities in the quinoline-thiazole linkage .

- HRMS : Validate molecular weight with <2 ppm error .

Q. What preliminary assays are recommended to evaluate its biological activity?

Methodological Answer: Prioritize in vitro assays:

- Cytotoxicity : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Enzyme inhibition : Screen against kinases or proteases linked to therapeutic targets (e.g., EGFR, COX-2) using fluorogenic substrates .

- Solubility/logP : Assess physicochemical properties via shake-flask or HPLC methods to guide formulation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer: Design a focused library with variations:

- Thiazole modifications : Replace methyl groups with halogens or bulky substituents to probe steric effects.

- Quinoline substitutions : Introduce electron-withdrawing groups (e.g., -F, -NO) at the 5-position to enhance binding affinity.

- Amide linker alternatives : Test sulfonamide or urea analogs for metabolic stability. Use multivariate analysis (e.g., PCA) to correlate structural changes with activity .

Q. What computational strategies are effective for predicting binding modes and off-target interactions?

Methodological Answer:

- Molecular docking : Employ AutoDock Vina or Glide to simulate interactions with target proteins (e.g., DNA topoisomerase II). Validate with MD simulations (AMBER/CHARMM) to assess binding stability .

- ADMET prediction : Use SwissADME or ProTox-II to forecast pharmacokinetics and toxicity risks (e.g., hepatotoxicity) .

Q. How should contradictory data in biological assays be resolved?

Methodological Answer:

- Reproducibility checks : Repeat assays under standardized conditions (e.g., cell passage number, serum-free media).

- Orthogonal assays : Confirm cytotoxicity via ATP-based assays (e.g., CellTiter-Glo) alongside MTT .

- Data normalization : Use Z-score or RSD to identify outliers in dose-response curves .

Q. What strategies are recommended for designing in vivo studies to evaluate therapeutic potential?

Methodological Answer:

- Dosing regimen : Optimize via pharmacokinetic studies (e.g., IV bolus vs. oral gavage) in rodent models, monitoring plasma half-life and tissue distribution .

- Toxicity endpoints : Include histopathology (liver/kidney) and hematological parameters (ALT, BUN) .

- Efficacy models : Use xenograft mice implanted with target cancer cells, comparing tumor volume reduction vs. controls .

Methodological Considerations

Q. What experimental designs minimize bias in high-throughput screening?

Methodological Answer:

Q. How can reaction scalability be addressed without compromising purity?

Methodological Answer:

- Flow chemistry : Transition batch reactions to continuous flow for improved heat/mass transfer .

- DoE (Design of Experiments) : Apply Taguchi or Box-Behnken methods to optimize parameters (e.g., catalyst loading, residence time) .

Data Presentation

Include tables for clarity:

| Assay Type | Key Parameters | Reference |

|---|---|---|

| Cytotoxicity (MTT) | IC, Hill slope | |

| Molecular Docking | Binding energy (kcal/mol) | |

| logP | Octanol-water partition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.